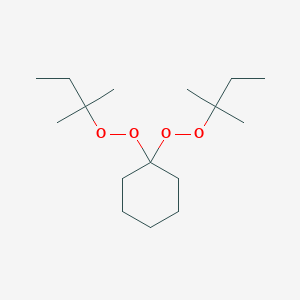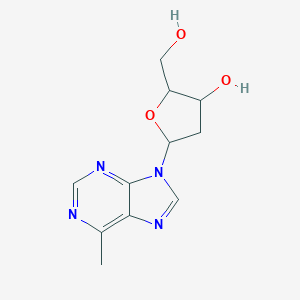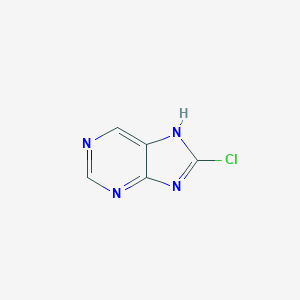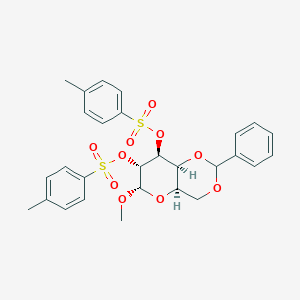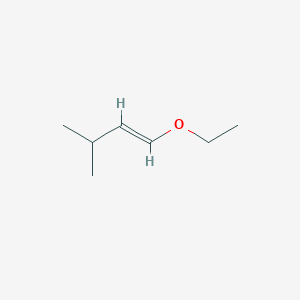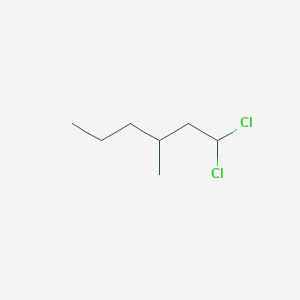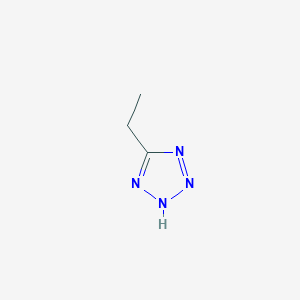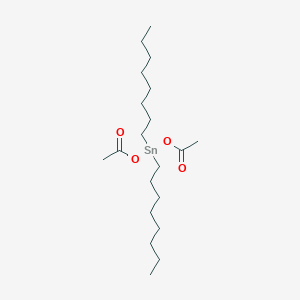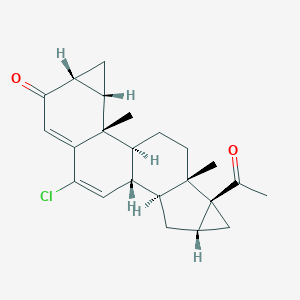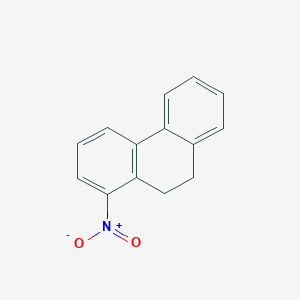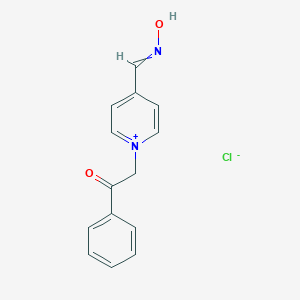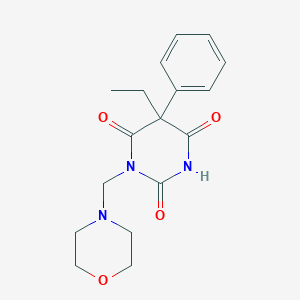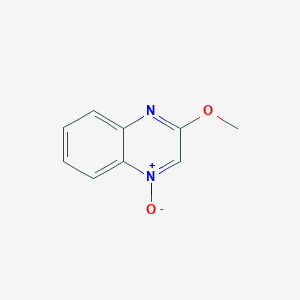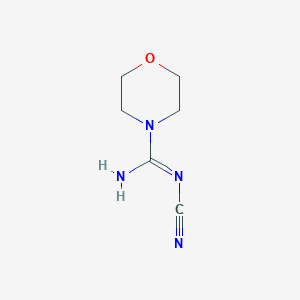
N'-cyanomorpholine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyanomorpholine-4-carboximidamide, also known as CMCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-cyanomorpholine-4-carboximidamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in the body. In vivo studies have shown that this compound can reduce tumor growth in mice and increase the survival rate of mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-cyanomorpholine-4-carboximidamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is its toxicity. This compound is toxic and can be harmful if ingested or inhaled. Therefore, proper safety measures must be taken when handling this compound.
Zukünftige Richtungen
There are many potential future directions for the study of N'-cyanomorpholine-4-carboximidamide. One direction is the development of novel materials using this compound as a building block. Another direction is the study of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on biological processes.
Synthesemethoden
N'-cyanomorpholine-4-carboximidamide can be synthesized through a reaction between cyanogen chloride and morpholine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield this compound. The synthesis of this compound is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
N'-cyanomorpholine-4-carboximidamide has been studied extensively for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In agriculture, this compound has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
18413-22-4 |
|---|---|
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N'-cyanomorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H10N4O/c7-5-9-6(8)10-1-3-11-4-2-10/h1-4H2,(H2,8,9) |
InChI-Schlüssel |
RCOJSOGIWPNJPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC#N)N |
Kanonische SMILES |
C1COCCN1C(=NC#N)N |
Synonyme |
4-Morpholinecarboximidamide, N-cyano- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



